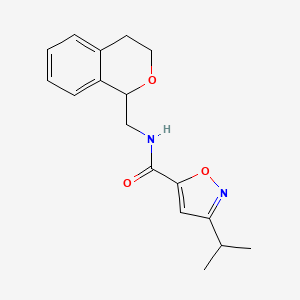

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-isopropyl-5-isoxazolecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-isopropyl-5-isoxazolecarboxamide belongs to a class of organic molecules with potential significance in various fields, including medicinal chemistry. Its structure suggests potential interactions with biological systems, given the presence of both isoxazole and isochromene moieties, which are known to exhibit diverse biological activities.

Synthesis Analysis

The synthesis of complex molecules like N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-isopropyl-5-isoxazolecarboxamide typically involves multi-step organic reactions, starting from basic building blocks such as benzylic alcohols or alkynyl groups, followed by processes like iodocyclization to introduce the desired functional groups and molecular skeleton (Mancuso et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds featuring isoxazole and isochromene rings is characterized by specific spatial arrangements and bond formations that are crucial for their chemical reactivity and interaction with biological targets. Techniques such as X-ray crystallography provide detailed insights into their molecular conformation and the spatial orientation of functional groups (Kumara et al., 2018).

Chemical Reactions and Properties

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-isopropyl-5-isoxazolecarboxamide can undergo various chemical reactions characteristic of its functional groups. Isoxazole and isochromene moieties may participate in cycloaddition reactions, nucleophilic substitutions, and electrophilic additions, which are fundamental in modifying the compound for specific applications or studies (Balsamini et al., 1992).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, are essential for understanding their behavior in different environments and conditions. These properties are influenced by the molecular structure and can be analyzed through spectroscopic methods and thermal analysis (Kumara et al., 2018).

科学的研究の応用

Inhibition of Dihydroorotate Dehydrogenase

Isoxazole derivatives, such as leflunomide and its metabolites, have been studied for their inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine nucleotide synthesis. This inhibition impacts immune cell functions, which is significant for therapies targeting immune-related conditions (Knecht & Löffler, 1998).

RAFT Polymerization

Poly(N-isopropyl acrylamide) is a thermoresponsive polymer extensively researched for drug delivery applications. Controlled room-temperature RAFT polymerization of N-isopropylacrylamide demonstrates advancements in the synthesis of thermoresponsive polymers, which are crucial for various biomedical applications (Convertine et al., 2004).

Synthesis of Polyamides

Research into the synthesis of polyamides containing pyrrole and imidazole amino acids offers insights into the creation of synthetic ligands with high affinity and specificity for DNA. This has implications in the design of synthetic DNA-binding ligands for gene regulation (Wurtz et al., 2001).

Antitumor Agents

The synthesis of imidazotetrazine derivatives, specifically in the context of novel broad-spectrum antitumor agents, highlights the potential of isoxazole derivatives in the development of cancer therapies (Stevens et al., 1984).

Bioengineering Applications

Isoxazole derivatives have been utilized in creating functional copolymers for various bioengineering applications, such as cell and enzyme immobilization, controlled drug delivery, and gene delivery. This reflects the significance of isoxazole derivatives in advanced biomedical engineering (Rzaev et al., 2007).

将来の方向性

特性

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-propan-2-yl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-11(2)14-9-15(22-19-14)17(20)18-10-16-13-6-4-3-5-12(13)7-8-21-16/h3-6,9,11,16H,7-8,10H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKNAMBCORUFRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)C(=O)NCC2C3=CC=CC=C3CCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5568806.png)

![N-{[3-(3-chlorophenyl)-5-isoxazolyl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568811.png)

![6-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-2,3-dimethyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B5568812.png)

![9-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5568813.png)

![7-(2,5-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5568820.png)

![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-4-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5568838.png)

![2-(5-acetyl-3-thienyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5568860.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4'-(trifluoromethoxy)-3-biphenylcarboxamide hydrochloride](/img/structure/B5568868.png)

![5-ethyl-7-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5568876.png)

![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)

![2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide](/img/structure/B5568889.png)

![1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5568894.png)